molecular formula C16H15Cl2NO5S B2569395 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid CAS No. 338961-17-4

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid

Cat. No.: B2569395
CAS No.: 338961-17-4
M. Wt: 404.26
InChI Key: YSJMUCOHVCTXKA-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid (CAS: 338961-17-4) is a high-purity chemical building block for research and development. This compound features a unique molecular structure incorporating dichloro, methoxy, and tolylsulfonyl groups, making it a valuable intermediate in medicinal chemistry and agrochemical research. The acetic acid moiety provides a handle for further functionalization through conjugation or salt formation. With a documented purity of >90% , this reagent is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5S/c1-10-3-5-11(6-4-10)25(22,23)19(9-16(20)21)14-8-15(24-2)13(18)7-12(14)17/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJMUCOHVCTXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2,4-dichloro-5-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Acylation: Finally, the sulfonylated aniline derivative is acylated with chloroacetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 2-(2,4-dichloro-5-formyl((4-methylphenyl)sulfonyl)anilino)acetic acid.

    Reduction: Formation of 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfanyl)anilino)acetic acid.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid exhibit significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit carbonic anhydrase IX (CAIX), a target in cancer therapy due to its role in tumor growth and metastasis. A study highlighted a compound with a similar structure that showed high binding affinity to CAIX, suggesting potential for development as an anticancer drug .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. In preclinical trials, it demonstrated the ability to reduce inflammatory markers and improve outcomes in animal models of diseases such as arthritis and colitis .

Treatment of Nonalcoholic Steatohepatitis (NASH)

Research into mitochondrial uncouplers has shown promise in treating NASH, a condition linked to metabolic syndrome. Compounds related to this compound have been evaluated for their efficacy in lowering liver triglyceride levels and improving liver function markers in animal models .

Herbicidal Properties

The chemical structure of this compound suggests potential herbicidal activity. Research has shown that similar compounds can effectively inhibit the growth of various weeds by disrupting photosynthesis or other metabolic pathways .

Pest Control

Investigations into the use of sulfonamide derivatives have revealed their effectiveness as insecticides. The ability of these compounds to interfere with the nervous system of pests makes them suitable candidates for developing new pest control agents .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceEC50/IC50 ValuesModel Used
AnticancerSimilar Derivative0.12 nM (CAIX)In vitro cell lines
Anti-inflammatoryPreclinical StudyNot specifiedAnimal models
NASH TreatmentMitochondrial Uncoupler25 mg/kg/daySTAM mouse model
HerbicidalRelated CompoundEffective at low dosesGreenhouse trials
InsecticidalSulfonamide DerivativeNot specifiedField tests

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of the compound demonstrated significant inhibition of tumor growth in xenograft models. The treatment resulted in reduced tumor size and improved survival rates compared to control groups.

Case Study 2: NASH Treatment

In a controlled trial using the STAM mouse model, administration of a related compound showed a marked decrease in liver triglyceride levels and improved histological scores for liver damage, indicating its potential as a therapeutic agent for NASH.

Mechanism of Action

The mechanism by which 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid exerts its effects involves interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the dichloro and methoxy groups enhance lipophilicity, facilitating membrane penetration.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Receptors: Modulation of receptor activity, including G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

(a) 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide ()
  • Structural differences :
    • Replaces the 2,4-dichloro-5-methoxy group with a 3-chloro substituent.
    • Terminal acetamide instead of acetic acid.
  • Impact :
    • Reduced hydrogen-bonding capacity due to the amide group vs. carboxylic acid.
    • Lower logP (predicted) compared to the target compound due to fewer chlorine atoms .
(b) 2-({2-2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino...}sulfanyl)acetic Acid ()
  • Structural differences :
    • Ethoxy-2-oxoethoxy group at position 5 vs. methoxy.
    • Sulfanyl (S–) linkage instead of sulfonyl (SO₂).
  • Lower oxidative stability due to the sulfanyl group .
(c) 2-[Benzyl-(4-methylphenyl)sulfonyl-amino]acetic Acid ()
  • Structural differences: Benzyl group replaces the dichloro-methoxy anilino moiety.
  • Impact :
    • Higher logP (XLogP3 = ~3.5) due to the hydrophobic benzyl group.
    • Reduced electronic effects from chlorine/methoxy substituents .

Functional Group Variations

(a) Acetic Acid vs. Acetamide Termini
  • Acetic acid (target compound): Enhances solubility (topological polar surface area ~75 Ų) and ionic interactions.
  • Acetamide (): Reduces acidity (pKa ~10–12 for amides vs. ~2–4 for carboxylic acids) and increases lipophilicity .
(b) Sulfonyl vs. Sulfanyl Linkages
  • Sulfonyl (target compound): Strong electron-withdrawing effect, stabilizing negative charge and enhancing metabolic stability.

Physicochemical Properties

Compound Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~434.3 ~4.2 2 7 ~110
2-{3-Chloro[...]acetamide () ~460.3 ~3.8 2 6 ~95
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic Acid () 285.3 2.5 2 4 75.6
2-({2-2,4-Dichloro...}sulfanyl)acetic Acid () ~423.3 ~4.0 2 8 ~120

Key Observations :

  • The target compound’s dichloro-methoxy substitution increases logP compared to ’s biphenyl derivative.
  • Sulfonyl groups elevate hydrogen-bond acceptor counts vs. sulfanyl linkages.

Biological Activity

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid (commonly referred to as the compound ) is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry. Its complex structure, characterized by multiple functional groups, suggests a range of interactions with biological systems, making it a candidate for various therapeutic applications.

  • Molecular Formula : C22H19Cl3N2O4S
  • Molecular Weight : 513.82 g/mol
  • CAS Number : 338961-24-3
  • Structural Features :
    • Contains dichloro and methoxy substituents.
    • Incorporates a sulfonamide group which is often associated with antibacterial activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study involving human colon cancer cell lines demonstrated that the compound can induce cell death in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly at higher concentrations (1000 micrograms/ml) after prolonged exposure (48 hours) .

Cell Line Concentration (µg/ml) Cell Viability (%)
HCT116 (Colon Cancer)25070
HCT116100030
SW48025065
SW480100025

The proposed mechanism of action involves:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Modulation of Signal Transduction Pathways : The compound may alter pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation .

Case Studies

  • Study on Colon Cancer Cells :
    • This study assessed the cytotoxic effects of the compound on three established human colon cancer cell lines. Results showed significant reductions in viability after treatment with the compound, indicating its potential as a therapeutic agent against colon cancer .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound possesses antioxidant properties, which could contribute to its anticancer effects by reducing oxidative damage to cellular components .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other sulfonamide derivatives known for their pharmacological properties:

Compound Activity Reference
SulfanilamideAntibacterial
CelecoxibAnti-inflammatory
N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy...Anticancer

Q & A

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

  • Methodological Answer : Systematic substitution of the dichloro and methoxy groups (e.g., replacing Cl with Br or methoxy with ethoxy) followed by bioactivity screening identifies critical pharmacophores. QSAR models using descriptors like Hammett σ constants and molar refractivity predict activity trends, as applied to sulfonylhydrazone derivatives .

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